A deuterated Metronidazole. Metronidazole is an antibacterial in the treatment of rosacea. Antiprotozoal (trichomonas). A potential human carcinogen.
Metronidazole-d4
CAS No.: 1261392-47-5
Cat. No.: VC0196463
Molecular Formula: C6H9N3O3
Molecular Weight: 175.18 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1261392-47-5 |
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Molecular Formula | C6H9N3O3 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | 1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol |
Standard InChI | InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 |
Standard InChI Key | VAOCPAMSLUNLGC-RRVWJQJTSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C |
SMILES | CC1=NC=C(N1CCO)[N+](=O)[O-] |
Canonical SMILES | CC1=NC=C(N1CCO)[N+](=O)[O-] |
Appearance | White to Pale Yellow Solid |
Melting Point | 135-137°C (dec.) |
Chemical Properties and Structure
Metronidazole-d4 maintains the core structural elements of metronidazole while incorporating four deuterium atoms in specific positions. The chemical and physical properties of this deuterated analog are critical to understanding its behavior in biological systems and its applications in pharmaceutical research and development.
Physical and Chemical Characteristics
Metronidazole-d4 is typically described as a pale yellow solid with specific chemical properties that distinguish it from non-deuterated metronidazole . The physical appearance and solubility profile generally align with those of conventional metronidazole, though subtle differences may exist due to isotopic effects. The following table summarizes the key physical and chemical properties of metronidazole-d4:
Property | Metronidazole-d4 (Base Form) | Metronidazole-d4 Hydrochloride |
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CAS Number | 1261392-47-5 | 1261397-74-3 |
Molecular Formula | C6H5D4N3O3 | C6H6D4ClN3O3 |
Molecular Weight | 175.18 | 211.639 |
Physical Appearance | Pale Yellow Solid | Not specified |
Melting Point | Not Available | Not Available |
Exact Mass | Not Specified | 211.066177 |
The deuteration of metronidazole leads to a slight increase in molecular weight compared to conventional metronidazole, reflecting the additional neutrons present in the deuterium atoms . This mass difference serves as a distinguishing feature when metronidazole-d4 is used as an internal standard in analytical methods.
Structural Features and Deuteration Pattern
The structure of metronidazole-d4 retains the 5-nitroimidazole core of metronidazole, with deuterium substitution occurring specifically at the ethanol side chain. The four deuterium atoms replace the hydrogen atoms in the ethanol moiety, creating a regioselectively deuterated molecule . This selective deuteration strategy targets metabolically vulnerable positions while preserving the functional groups essential for antimicrobial activity.
The structural integrity of the 5-nitroimidazole nucleus remains unaltered, maintaining the nitro group at the 5-position and the methyl substituent at the 2-position of the imidazole ring . These features are crucial for the compound's biological activity, as the nitro group undergoes reduction in anaerobic environments, generating reactive intermediates that interact with microbial DNA.
Synthesis and Preparation Methods
The synthesis of metronidazole-d4 involves specialized techniques to incorporate deuterium atoms at specific positions in the molecule. These methods typically utilize deuterium oxide (D2O) as the deuterium source under controlled conditions to achieve selective hydrogen-deuterium exchange.
Synthetic Approaches
According to available research, deuterated metronidazole has been synthesized using deuterium oxide in the presence of benzoic acid under a nitrogen atmosphere . This approach facilitates the exchange of hydrogen atoms with deuterium at specific positions while maintaining the structural integrity of the metronidazole molecule. The synthetic process must be carefully controlled to ensure selective deuteration and to minimize side reactions or degradation of the 5-nitroimidazole structure.
The synthesized compound can be characterized and confirmed through various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry . These analytical methods provide essential information about the deuteration pattern, purity, and structural integrity of the synthesized metronidazole-d4.
Characterization and Quality Control
The authentication and quality assessment of synthesized metronidazole-d4 typically involve multiple analytical techniques:
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Infrared spectroscopy (IR) provides information about functional groups and molecular structure
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Proton nuclear magnetic resonance (1H NMR) confirms the deuteration pattern by demonstrating reduced signal intensity at positions where hydrogen has been replaced by deuterium
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Mass spectrometry verifies the molecular weight and fragmentation pattern, confirming successful deuteration
These characterization methods are critical for ensuring the identity, purity, and deuterium incorporation level of metronidazole-d4, particularly when the compound is intended for use as an analytical standard or for pharmacological studies .
Pharmacological Properties and Biological Activity
The pharmacological properties of metronidazole-d4 are closely related to those of conventional metronidazole, with potential enhancements in metabolic stability and biological half-life due to deuterium substitution. Understanding the antimicrobial activity and comparative efficacy of metronidazole-d4 is essential for evaluating its potential applications.
Antimicrobial Activity Spectrum
Research on deuterated metronidazole has demonstrated that it maintains the fundamental antimicrobial properties of conventional metronidazole while potentially exhibiting enhanced activity against specific pathogens . Studies have evaluated the efficacy of metronidazole-d4 against various microorganisms:
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Anaerobic bacteria: Deuterated metronidazole exhibited better anaerobic antibacterial activity compared to non-deuterated metronidazole
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Aerobic bacteria: Metronidazole-d4 showed equipotent aerobic antibacterial activity to conventional metronidazole
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Fungi: The antifungal activity of metronidazole-d4 was comparable to that of non-deuterated metronidazole
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Mycobacteria: Notably, deuterated metronidazole demonstrated superior anti-tubercular activity compared to the non-deuterated compound
These findings suggest that deuterium substitution may enhance the antimicrobial efficacy of metronidazole against specific pathogens while maintaining its general spectrum of activity. The improved performance against anaerobic bacteria and mycobacteria is particularly noteworthy, as it indicates potential advantages of metronidazole-d4 in treating infections caused by these organisms.
Analytical Applications and Research Uses
Metronidazole-d4 serves important functions in analytical chemistry and pharmaceutical research, particularly as an internal standard for quantitative analysis of metronidazole in various matrices. The deuterium labeling provides distinct mass spectrometric properties that facilitate accurate quantification without altering chromatographic behavior.
Use as Internal Standard in Analytical Methods
Metronidazole-d4 is employed as an internal standard for the quantification of metronidazole by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling creates a mass shift relative to non-deuterated metronidazole, allowing for selective detection and quantification while maintaining nearly identical chemical properties. This application is particularly valuable in pharmaceutical analysis, clinical pharmacokinetic studies, and environmental monitoring of metronidazole.
The use of metronidazole-d4 as an internal standard offers several advantages:
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Nearly identical chromatographic behavior to metronidazole
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Distinctive mass spectral profile due to deuterium incorporation
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Compensation for variations in sample preparation, injection, and instrument response
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Improved accuracy and precision in quantitative analysis
These characteristics make metronidazole-d4 an ideal internal standard for metronidazole analysis in complex matrices such as biological fluids, pharmaceutical formulations, and environmental samples.
Research on Deuterium Kinetic Isotope Effects
Beyond its application as an analytical standard, metronidazole-d4 serves as a valuable tool for investigating deuterium kinetic isotope effects in drug metabolism and pharmacokinetics. The selective deuteration of metronidazole creates an opportunity to study how isotopic substitution affects metabolic processes, providing insights into:
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Metabolic pathways and mechanisms of metronidazole
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Rate-limiting steps in metronidazole metabolism
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Structure-metabolism relationships
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Potential strategies for optimizing drug properties through deuteration
These investigations contribute to the broader understanding of deuterium effects in drug development and may inform the design of improved antimicrobial agents with enhanced pharmacokinetic properties .
Manufacturer | Product Number | Description | Packaging | Price (USD) | Updated |
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Cayman Chemical | 10010659 | Metronidazole-d4 ≥99% deuterated forms (d1-d4) | 1mg | $359 | 2024-03-01 |
Usbiological | 017620 | Metronidazole-d4 | 1mg | $460 | 2021-12-16 |
TRC | M338882 | Metronidazole-d4 | 1mg | $180 | 2021-12-16 |
TRC | M338882 | Metronidazole-d4 | 10mg | $1390 | 2021-12-16 |
AK Scientific | 9219BB | Metronidazole-d4 | 1mg | $498 | 2021-12-16 |
This pricing information indicates that metronidazole-d4 is primarily positioned as a specialty research reagent or analytical standard rather than a bulk pharmaceutical ingredient . The relatively high cost per milligram reflects the specialized synthesis processes and limited production scale typical of deuterated compounds for research applications.
Regulatory Status and Applications
The commercial availability of metronidazole-d4 facilitates research into deuterated pharmaceuticals and supports analytical testing of conventional metronidazole in various contexts, including quality control testing, clinical pharmacokinetic studies, and environmental monitoring.
Future Perspectives and Research Directions
The investigation of metronidazole-d4 and related deuterated antimicrobials represents an emerging area in pharmaceutical research with potential implications for drug development and therapeutic optimization. Several research directions and potential applications merit further exploration.
Expansion of Deuterated Antimicrobial Development
The research on metronidazole-d4 contributes to the broader field of deuterated pharmaceuticals, which has gained momentum in recent years. This approach offers potential advantages in metabolic stability, reduced formation of toxic metabolites, and optimized pharmacokinetic profiles . Future research directions might include:
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Systematic evaluation of deuteration patterns in nitroimidazole antimicrobials
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Investigation of deuterium effects on antimicrobial resistance development
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Exploration of deuterated metronidazole derivatives with enhanced properties
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Application of deuteration strategies to other antimicrobial classes
These research avenues could expand the understanding of how deuteration influences antimicrobial efficacy and might lead to the development of improved therapeutic agents for challenging infections.
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